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Compound of Interest

Compound Name: (8R)-Oxolane-3-sulfonyl chloride

Cat. No.: B3016553

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of public chemical databases, scientific literature, and patent
databases did not yield specific experimental spectroscopic data for (3R)-Oxolane-3-sulfonyl
chloride. The following guide is therefore based on predicted spectroscopic behavior and data
from analogous compounds, providing a framework for the expected analytical results and the
experimental protocols to obtain them.

Introduction

(3R)-Oxolane-3-sulfonyl chloride, with the chemical formula CaH7CIOsS, is a chiral sulfonyl
chloride containing a tetrahydrofuran (oxolane) ring.[1] Such compounds are valuable reagents
in medicinal chemistry and organic synthesis, often used to introduce the sulfonyl group, for
example, in the synthesis of sulfonamides. This guide provides an overview of the expected
spectroscopic characteristics and the methodologies for their determination.

Predicted Spectroscopic Data

While experimental data is not available, the spectroscopic characteristics of (3R)-Oxolane-3-
sulfonyl chloride can be predicted based on its structure and data from similar compounds.

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For
(3R)-Oxolane-3-sulfonyl chloride, both *H and 3C NMR would provide key information.
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Table 1: Predicted *H NMR Data for (3R)-Oxolane-3-sulfonyl chloride in CDCls

S Predicted Chemical Predicted Predicted Coupling
rotons
Shift (6, ppm) Multiplicity Constants (J, Hz)

H3 (methine) 40-45 Multiplet
H2, H5 (methylene, )

] 3.8-4.2 Multiplet
adjacent to O)
H4 (methylene) 22-28 Multiplet

Note: The chemical shifts are estimates based on the deshielding effect of the sulfonyl chloride
and ether oxygen. The exact values and multiplicities would depend on the specific

conformational preferences of the ring.

Table 2: Predicted 3C NMR Data for (3R)-Oxolane-3-sulfonyl chloride in CDClIs

Carbon Predicted Chemical Shift (6, ppm)
C3 (methine, attached to SO2ClI) 65-75
C2, C5 (methylene, adjacent to O) 68 - 78
C4 (methylene) 25-35

IR spectroscopy is used to identify functional groups. The IR spectrum of a sulfonyl chloride will
show characteristic strong absorptions for the S=O bonds.[2]

Table 3: Predicted IR Absorption Bands for (3R)-Oxolane-3-sulfonyl chloride

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b3016553?utm_src=pdf-body
https://www.benchchem.com/product/b3016553?utm_src=pdf-body
https://www.acdlabs.com/blog/ir-nmr-and-ms-o/
https://www.benchchem.com/product/b3016553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3016553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Predicted Wavenumber

Functional Group Intensity
(cm™)

S=0 (asymmetric stretch) 1370 - 1410 Strong

S=0 (symmetric stretch) 1166 - 1204 Strong

C-O-C (ether stretch) 1050 - 1150 Strong

C-H (alkane stretch) 2800 - 3000 Medium-Strong

S-Cl (stretch) 500 - 700 Medium

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. For (3R)-Oxolane-3-sulfonyl chloride, the molecular ion peak would be expected,

along with an M+2 peak due to the presence of the 3’Cl isotope.[2]

Table 4: Predicted Mass Spectrometry Data for (3R)-Oxolane-3-sulfonyl chloride

lon Predicted m/z Notes

Molecular ion. The ratio of
[M]* 170 (for 35Cl), 172 (for 37Cl) intensities should be

approximately 3:1.
[M-CII* 135 Loss of chlorine radical.

Loss of the sulfonyl chloride
[M-SO:CIJ* 71

group.

Fragment corresponding to the
[CaH7O]* 71 tetrahydrofuran ring after loss

of the sulfonyl chloride group.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of sulfonyl chlorides.

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de).
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Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

'H NMR Acquisition:

o Acquire a one-dimensional *H spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

o Reference the spectrum to the solvent peak.

Sample Preparation:

o For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or
KBr).

o Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

o Record a background spectrum.

o Record the sample spectrum over a range of approximately 4000-400 cm™1,

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).
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e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

lonization - El, or Electrospray lonization - ESI).
e Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

o Observe the molecular ion and characteristic fragment ions.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization.
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Caption: Relationship between molecular structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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